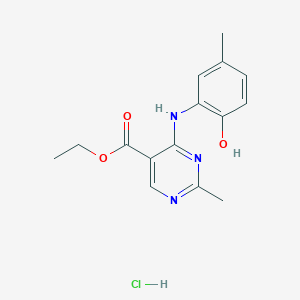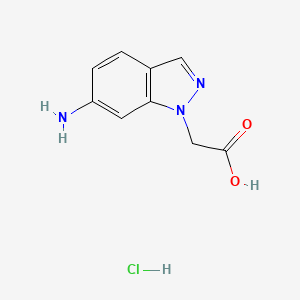
2-(6-amino-1H-indazol-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-1H-indazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds, and this particular compound features an amino group at the 6-position of the indazole ring, which is further substituted with an acetic acid moiety. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-1H-indazol-1-yl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminoindazole and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Catalysts: Transition metal catalysts such as palladium or copper may be used to facilitate the reaction.
Workup: After the reaction is complete, the product is isolated by standard workup procedures, including extraction, washing, and purification techniques like recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Process optimization techniques such as reaction monitoring and control systems are employed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Amino-1H-indazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form different amines or amides.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Different amines, amides.
Substitution Products: Alkylated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has shown promise in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(6-amino-1H-indazol-1-yl)acetic acid hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The acetic acid moiety can participate in acid-base interactions, influencing the compound's solubility and bioavailability.
Comparison with Similar Compounds
Indazole: The parent compound without the amino group.
6-Aminoindazole: The amino group is present but without the acetic acid substitution.
2-(6-Amino-1H-indazol-1-yl)acetamide: Similar structure but with an amide group instead of acetic acid.
Uniqueness: 2-(6-Amino-1H-indazol-1-yl)acetic acid hydrochloride is unique due to its specific combination of the amino group and acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
2-(6-aminoindazol-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-7-2-1-6-4-11-12(5-9(13)14)8(6)3-7;/h1-4H,5,10H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUNEWDBUZAIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N(N=C2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
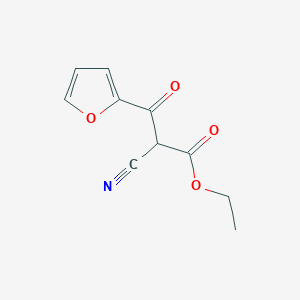
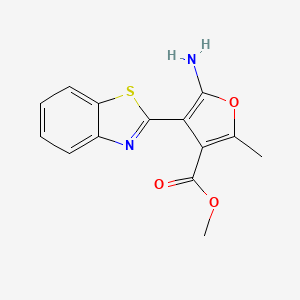

![2-bromo-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B7851247.png)
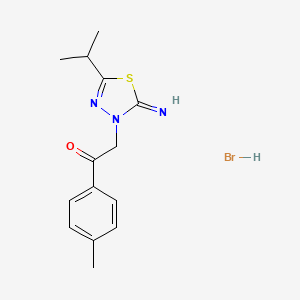

![2-[4-[[5-cyano-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidin-2-yl]sulfanyl]butylsulfanyl]-4-oxo-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile](/img/structure/B7851276.png)
![4-[[Benzyl(ethyl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B7851280.png)
![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]benzoic acid;dihydrochloride](/img/structure/B7851281.png)
![(2S)-2-amino-3-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide hydrochloride](/img/structure/B7851288.png)
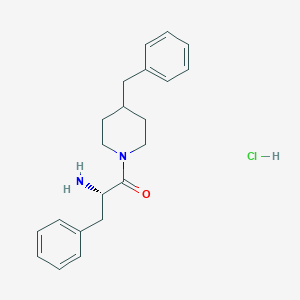

![N-cyclohexyl-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7851317.png)
